Product packaging for Methyl 1,4-dimethoxy-2-naphthoate(Cat. No.:CAS No. 127536-35-0)

Methyl 1,4-dimethoxy-2-naphthoate

Cat. No.: B8802477
CAS No.: 127536-35-0
M. Wt: 246.26 g/mol
InChI Key: YCLPKVULIDNCMN-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) and Naphthoquinone Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon, and its oxidized counterpart, naphthoquinone, form the bedrock upon which the chemistry of Methyl 1,4-dimethoxy-2-naphthoate is built. The naphthalene core is a common motif in many natural products and synthetic compounds. The introduction of substituents, such as the methoxy (B1213986) and methyl ester groups in the target compound, is a key strategy for modulating the electronic properties and reactivity of the naphthalene system.

Naphthoquinones, which are derivatives of naphthalene, are a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net The 1,4-dimethoxy-naphthalene scaffold of this compound can be considered a protected or precursor form of a hydroquinone, which can be readily oxidized to the corresponding quinone. This relationship underscores the compound's relevance in the synthesis of novel naphthoquinone derivatives.

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of this compound lies in its utility as a building block. In organic synthesis, it provides a pre-functionalized naphthalene ring system, allowing for more efficient and regioselective construction of complex target molecules. The methoxy groups can influence the reactivity of the aromatic ring and can also be demethylated at a later stage to yield hydroxyl groups, which are common in many biologically active natural products.

In medicinal chemistry, the interest in this compound stems from its potential as a precursor to furanonaphthoquinones. researchgate.net Furanonaphthoquinones are a class of natural and synthetic compounds that have demonstrated a variety of promising biological activities, including antimicrobial and antiparasitic properties. researchgate.net The synthesis of the related compound, 1,4-dimethoxy-2-naphthoxyacetic acid, highlights the expectation that cyclization of such derivatives can lead to the formation of these valuable naphthofuran structures. researchgate.net

Overview of Key Research Areas and Challenges

The primary research area involving this compound and its direct precursors is the development of synthetic routes to biologically active compounds. A key focus is the synthesis of substituted naphtho[2,3-c]pyran-5,10-diones, which are naturally occurring compounds with documented antimicrobial and antiparasitic activities. researchgate.net

A significant challenge in this field is the regioselective synthesis of polysubstituted naphthalenes. The ability to control the placement of various functional groups on the naphthalene core is crucial for structure-activity relationship studies and for the efficient total synthesis of natural products. The synthesis of the precursor, 1,4-dimethoxy-2-naphthoic acid, from starting materials like 2-acetyl-1-hydroxynaphthalene or 2-hydroxy-1,4-naphthoquinone (B1674593) involves multiple steps, including methylation, oxidation, and bromination, highlighting the intricate nature of these synthetic sequences. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B8802477 Methyl 1,4-dimethoxy-2-naphthoate CAS No. 127536-35-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127536-35-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 1,4-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O4/c1-16-12-8-11(14(15)18-3)13(17-2)10-7-5-4-6-9(10)12/h4-8H,1-3H3

InChI Key

YCLPKVULIDNCMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)C(=O)OC

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of Methyl 1,4 Dimethoxy 2 Naphthoate

De Novo Synthesis Pathways

The construction of the Methyl 1,4-dimethoxy-2-naphthoate scaffold can be achieved through several synthetic sequences, starting from readily available precursors. These methods often involve a combination of methylation, esterification, and aromatization reactions.

Synthesis from 1,4-Dihydroxy-2-Naphthoic Acid

A direct and common route to this compound involves a two-step process starting from 1,4-Dihydroxy-2-naphthoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by the methylation of the two hydroxyl groups.

The esterification of 1,4-Dihydroxy-2-naphthoic acid to form Methyl 1,4-dihydroxy-2-naphthoate can be accomplished using methanol (B129727) under acidic catalysis. The subsequent methylation of the hydroxyl groups to methoxy (B1213986) groups is a critical step. A general method for the methylation of aromatic hydroxycarboxylic acids involves the use of dimethyl sulphate in the presence of a base, such as potassium carbonate or potassium hydroxide, in a suitable solvent. google.com This process has been applied to various hydroxynaphthoic acids to produce their corresponding methoxy derivatives. google.com The reaction proceeds via the deprotonation of the hydroxyl groups by the base, followed by nucleophilic attack of the resulting phenoxide ions on the dimethyl sulphate.

A representative, though not specific to this exact compound, procedure for such a methylation is the reaction of a hydroxynaphthoic acid with dimethyl sulphate and potassium carbonate in a solvent like acetone. google.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, offers a powerful strategy for the construction of complex molecules with high selectivity. While a specific chemo-enzymatic route to this compound is not extensively documented, general principles from the synthesis of related naphthoic acid derivatives can be considered. For instance, enzymes like laccases have been employed for the oxidative dimerization of phenolic acids, which can then be chemically converted to naphthoic acid structures.

A potential, albeit hypothetical, chemo-enzymatic approach could involve the enzymatic dihydroxylation of a suitable naphthalene (B1677914) precursor, followed by chemical methylation and esterification steps as described above. The use of enzymes could offer advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.

Metal-Catalyzed Aromatization Reactions in Methyl 1-Hydroxy-2-Naphthoate (B8527853) Formation

Metal-catalyzed aromatization reactions are a key strategy for the synthesis of naphthalene ring systems from partially saturated precursors. A plausible route to a precursor of this compound, specifically Methyl 1-hydroxy-2-naphthoate, could involve the dehydrogenation of a dihydronaphthalene derivative.

For example, a dihydronaphthalene precursor could be synthesized via a Diels-Alder reaction between a suitable diene and dienophile, followed by metal-catalyzed aromatization. Catalysts such as palladium on carbon (Pd/C) are commonly used for such dehydrogenation reactions, often at elevated temperatures. The resulting Methyl 1-hydroxy-2-naphthoate could then be further functionalized to this compound through hydroxylation at the 4-position and subsequent methylation of both hydroxyl groups. The synthesis of 1,4-dimethoxy-2-naphthoxyacetic acid from 2-hydroxy-1,4-naphthoquinone (B1674593) has been reported to involve an aromatization step, highlighting the utility of this transformation in the synthesis of related compounds. nih.govresearchgate.net

Functionalization and Derivatization Strategies

Once this compound is synthesized, its naphthalene ring can be further modified to introduce new functional groups and create a diverse range of derivatives.

Electrophilic Substitution Reactions on the Naphthalene Ring

The electron-donating nature of the two methoxy groups and the ester group on the naphthalene ring of this compound directs the regioselectivity of electrophilic substitution reactions. The methoxy groups are strongly activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. The interplay of these directing effects determines the position of substitution.

Bromination is a common electrophilic substitution reaction used to introduce bromine atoms onto an aromatic ring. The bromination of this compound is expected to occur at the positions activated by the methoxy groups. Given the positions of the existing substituents (1, 2, and 4), the most likely position for electrophilic attack would be the C3 position.

Studies on the bromination of related 1,4-dimethoxynaphthalene (B104105) systems and other substituted naphthalenes provide insights into the expected reactivity. For example, the bromination of 2-methyl-1-naphthoic acid has been investigated, demonstrating that the naphthalene ring can be readily halogenated. rsc.org The conditions for such reactions often involve the use of a bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent.

Below is a table summarizing the bromination of a related compound, providing an indication of the types of products that might be expected.

Starting MaterialBrominating AgentProduct(s)Reference
2-Methyl-1-naphthoic acidBu4NBr31-Bromo-2-methylnaphthalene and 1,4-Dibromo-2-methylnaphthalene rsc.org

This data suggests that under certain conditions, both mono- and di-brominated products can be obtained, and the regioselectivity is influenced by the reaction conditions and the directing effects of the substituents.

Carboxylic Acid and Ester Group Modifications

The ester group of this compound is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1,4-dimethoxy-2-naphthoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. For sterically hindered esters, which can be resistant to standard saponification, more forcing conditions or alternative reagents may be necessary. The use of potassium tert-butoxide in a non-aqueous solvent like DMSO has been reported for the hydrolysis of hindered esters. arkat-usa.org Another approach for the hydrolysis of hindered esters involves the use of anhydrous lithium iodide in pyridine (B92270) at elevated temperatures. chemicalforums.com

The following table outlines general conditions for the hydrolysis of sterically hindered esters, which are applicable to this compound.

Substrate TypeReagents and ConditionsProductReference(s)
Sterically hindered esterPotassium tert-butoxide, DMSO, H₂OCarboxylic acid arkat-usa.org
Sterically hindered esterAnhydrous LiI, pyridine, 110 °CCarboxylic acid chemicalforums.com
General esterNaOH, MeOH/H₂OCarboxylic acid researchgate.net

The conversion of this compound to amides can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid followed by amide bond formation using a variety of coupling reagents. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dicyclohexylcarbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. masterorganicchemistry.com

Alternatively, direct amidation of the ester can be accomplished. The use of sodium methoxide (B1231860) has been shown to be an efficient catalyst for the direct amidation of esters with amines. rsc.org Another method involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃), which can rapidly and chemoselectively convert esters to primary amides at room temperature. nih.gov

The Weinreb amide, an N-methoxy-N-methylamide, is a useful intermediate that can be prepared from the corresponding ester. This transformation can be achieved using trimethylaluminum (B3029685) or dimethylaluminum chloride. mychemblog.com The resulting Weinreb amide can then be reacted with organometallic reagents to yield ketones. wikipedia.org

The table below presents various methods for the synthesis of amides from esters, applicable to this compound.

Starting MaterialReagents and ConditionsProductReference(s)
Ester1. Hydrolysis (e.g., NaOH/H₂O) 2. Amine, DCC, HOBtAmide masterorganicchemistry.com
EsterAmine, NaOMe (catalyst)Amide rsc.org
EsterSodium amidoborane (NaNH₂BH₃), THF, rtPrimary Amide nih.gov
EsterN,O-Dimethylhydroxylamine, Me₃Al or Me₂AlClWeinreb Amide mychemblog.com

Transformations to Related Naphthalene and Naphthoquinone Structures

This compound serves as a valuable precursor for the synthesis of other functionalized naphthalene and naphthoquinone derivatives through modifications of its ester and methoxy groups.

The reduction of the ester functionality in this compound to the corresponding primary alcohol, 1,4-dimethoxy-2-hydroxymethylnaphthalene, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. wikipedia.org

For a more controlled reduction to the aldehyde, diisobutylaluminum hydride (DIBAL-H) is often employed at low temperatures. masterorganicchemistry.comyoutube.com While the primary product of DIBAL-H reduction of an ester is the aldehyde, over-reduction to the alcohol can occur, particularly if more than one equivalent of the reagent is used or if the temperature is not carefully controlled. wikipedia.org

The following table summarizes reduction conditions for esters that can be applied to this compound.

SubstrateReagents and ConditionsProductReference(s)
EsterLithium aluminum hydride (LiAlH₄)Primary Alcohol wikipedia.org
EsterDiisobutylaluminum hydride (DIBAL-H), low temperatureAldehyde masterorganicchemistry.comyoutube.com
EsterDiisobutylaluminum hydride (DIBAL-H)Primary Alcohol (potential over-reduction product) wikipedia.orgrsc.org

The 1,4-dimethoxynaphthalene core of the title compound can be converted to a 1,4-naphthoquinone (B94277) structure through oxidative demethylation. This transformation is a key step in the synthesis of many biologically active compounds, including derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). rsc.orgresearchgate.net

A common reagent for this oxidative demethylation is ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with nitronium hexafluorophosphate (B91526) also results in the formation of the corresponding 2,3-dicyano-1,4-naphthoquinone. rsc.org Silver(II) oxide has also been employed for the oxidation of dimethoxyphenols to benzoquinones. rsc.org

The table below provides examples of oxidative demethylation reactions to form naphthoquinones from dimethoxynaphthalene precursors.

Starting MaterialReagents and ConditionsProductReference(s)
2-(Difluoromethyl)-1,4-dimethoxynaphthaleneCeric ammonium nitrate (CAN)Difluorinated menadione nih.gov
2,3-Dicyano-1,4-dimethoxynaphthaleneNitronium hexafluorophosphate2,3-Dicyano-1,4-naphthoquinone rsc.org
2,4-DimethoxyphenolSilver oxideMethoxy-1,4-benzoquinone rsc.org

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and subsequent transformation of this compound is crucial for optimizing reaction conditions and achieving desired chemical outcomes. This section delves into the mechanistic details of key transformations.

The primary synthesis of this compound involves the O-methylation of its precursor, Methyl 1,4-dihydroxy-2-naphthoate. The regioselectivity and efficiency of this methylation are critical. While specific mechanistic studies on Methyl 1,4-dihydroxy-2-naphthoate are not extensively detailed in the available literature, valuable insights can be drawn from analogous systems, such as the methylation of hydroxy-thioquinoline carboxylates. mdpi.com

A study on the consecutive alkylation of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH₃I) provides a strong model for understanding the factors that govern such reactions. mdpi.com In this system, which also contains a hydroxyl group and a carboxylate moiety on an aromatic ring, the reaction proceeds via an Sₙ2 mechanism. The regioselectivity of the methylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.

The initial methylation occurs at the most acidic proton. In the case of the dihydroxy naphthoate precursor, both hydroxyl groups are candidates for deprotonation. The relative acidity of the 1- and 4-hydroxyl groups will dictate the initial site of methylation. The electronic effects of the ester group at the 2-position play a significant role in modulating the acidity of the adjacent hydroxyl groups.

Subsequent methylation to form the dimethoxy product requires a second deprotonation step. The choice of base is critical; a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is typically required to generate the necessary anion for the Sₙ2 reaction to proceed. mdpi.com Weaker bases, such as triethylamine, may not be sufficient to deprotonate the less acidic hydroxyl group, leading to incomplete methylation. mdpi.com

The polarity of the solvent also influences the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can accelerate Sₙ2 reactions. mdpi.com

Table 1: Factors Influencing the Regioselectivity and Rate of Methylation

FactorInfluence on ReactionMechanistic Rationale
Base Strength Determines the extent of deprotonation and which hydroxyl group reacts.A stronger base is required to deprotonate the less acidic hydroxyl group for the second methylation step.
Solvent Polarity Affects the rate of the Sₙ2 reaction.Polar aprotic solvents stabilize the transition state of the Sₙ2 reaction, increasing the reaction rate.
Leaving Group Influences the rate of the alkylation step.A good leaving group (e.g., iodide) is essential for an efficient Sₙ2 reaction.

Once synthesized, this compound can undergo further functionalization. For instance, derivatives of the related 1,4-dimethylnaphthalene (B47064) can be functionalized to create precursors for biomedical applications. wikipedia.org

The development of stereochemically defined derivatives of this compound is a significant challenge in synthetic chemistry. The planar nature of the naphthalene ring system means that stereocenters must be introduced through subsequent reactions. The control of stereochemistry in the synthesis of derivatives is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. wikipedia.org For example, pseudoephedrine and camphorsultam are effective chiral auxiliaries used in a variety of asymmetric transformations. wikipedia.org

While specific examples of the use of chiral auxiliaries with this compound are not prevalent in the literature, the general principles can be applied. For instance, if a side chain were to be introduced at a position on the naphthalene ring, a chiral auxiliary could be attached to the carboxylate group to direct the approach of the incoming reagent from a specific face of the molecule, thereby inducing asymmetry.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationMechanism of Stereocontrol
Evans' Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations, and acylations.The oxazolidinone ring provides a rigid scaffold that blocks one face of the enolate, directing the electrophile to the opposite face.
Oppolzer's Camphorsultam Asymmetric Diels-Alder reactions, conjugate additions, and alkylations.The bulky camphor-derived sultam effectively shields one face of the molecule, leading to high diastereoselectivity. wikipedia.org
SAMP/RAMP Hydrazines Asymmetric alkylation of aldehydes and ketones.Formation of a chiral hydrazone followed by deprotonation and alkylation, with the chiral auxiliary directing the approach of the electrophile.

Enantioselective catalysis offers an alternative approach to creating chiral derivatives. In this strategy, a chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, Ir-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxaline derivatives with high enantioselectivity. rsc.org Similar strategies could potentially be adapted for the reduction of specific bonds in derivatives of this compound to introduce stereocenters.

The synthesis of complex natural products often relies on the precise control of stereochemistry. For example, in the synthesis of menaquinones, which share the naphthoquinone core, the stereochemistry of the isoprenoid side chain is crucial for their biological activity. nih.gov

Iii. Spectroscopic Characterization and Structural Elucidation of Methyl 1,4 Dimethoxy 2 Naphthoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like methyl 1,4-dimethoxy-2-naphthoate, with its distinct aromatic and aliphatic protons and carbons, NMR provides a wealth of information. While specific spectral data for this compound is not extensively published in public literature, the expected chemical shifts can be inferred from data on similar naphthalene (B1677914) derivatives. rsc.orgchemicalbook.comrsc.org For instance, in ¹H NMR, the aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern on the naphthalene ring. The methoxy (B1213986) and methyl ester protons would resonate in the upfield region, generally between δ 3.5 and 4.0 ppm as sharp singlets. rsc.orgchemicalbook.com

To unequivocally assign all proton and carbon signals, especially for complex derivatives, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between vicinal protons on the naphthalene ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals of the naphthalene ring and the methoxy/methyl ester groups based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could show through-space interactions between the methoxy protons and adjacent aromatic protons, confirming their relative positions on the naphthalene core.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on known values for similar structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H3~7.2-7.4-
H5/H8~8.0-8.2-
H6/H7~7.5-7.7-
1-OCH₃~3.9-4.1~56-58
4-OCH₃~3.9-4.1~56-58
COOCH₃~3.8-3.9~52-53
C1-~150-152
C2-~120-122
C3-~105-107
C4-~152-154
C4a-~126-128
C5-~125-127
C6-~122-124
C7-~124-126
C8-~126-128
C8a-~128-130
C=O-~168-170

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Variable-temperature (VT) NMR is a powerful tool for investigating dynamic processes such as conformational changes that occur on the NMR timescale. oxinst.comnumberanalytics.com For this compound, the primary conformational flexibility arises from the rotation of the methoxy and methyl ester groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₄H₁₄O₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The expected exact mass is 246.0892 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the compound's structure. Predicted fragmentation pathways for this compound would likely involve:

Loss of the methyl ester group (-•OCH₃), resulting in a fragment ion at m/z 215.

Loss of the entire methoxycarbonyl group (-•COOCH₃), leading to a fragment at m/z 187.

Sequential loss of methyl radicals (-•CH₃) from the methoxy groups.

Cleavage of the ester and subsequent rearrangement.

The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy. The fragmentation patterns of related esters, such as phthalate (B1215562) metabolites, often show characteristic losses related to the ester and alkyl groups, providing a model for predicting the behavior of this naphthoate ester. nih.gov

A table of potential major fragment ions in the mass spectrum of this compound is shown below.

m/z Proposed Fragment Formula of Lost Neutral(s)
246[M]⁺•-
215[M - •OCH₃]⁺•OCH₃
201[M - •CH₃ - CO]⁺•CH₃, CO
187[M - •COOCH₃]⁺•COOCH₃
172[M - •COOCH₃ - •CH₃]⁺•COOCH₃, •CH₃

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly documented, the structure of its parent carboxylic acid, 1,4-dimethoxy-2-naphthoic acid, has been determined. nih.gov

The study of 1,4-dimethoxy-2-naphthoic acid revealed that it crystallizes in the centrosymmetric space group P2(1)/c and forms cyclic dimers through hydrogen bonding between the carboxylic acid groups. nih.gov The naphthalene ring system is essentially planar. Based on this, it can be inferred that this compound would likely exhibit a similar planar naphthalene core in its crystal lattice. The packing of the molecules in the solid state would be governed by weaker van der Waals forces and potential C-H···O interactions, rather than the strong hydrogen bonds found in the parent acid. The orientation of the methoxy and methyl ester groups would be influenced by steric and electronic effects to achieve the most stable packing arrangement. Studies on other naphthalene derivatives have shown the presence of π–π stacking interactions, which could also play a role in the crystal packing of this compound. researchgate.netacs.org

Optical Spectroscopy for Electronic Structure and Photophysical Properties

Optical spectroscopy techniques, particularly UV-visible absorption spectroscopy, are used to probe the electronic transitions within a molecule and provide insights into its electronic structure and photophysical properties.

The UV-visible absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene aromatic system. nih.gov The presence of the electron-donating methoxy groups and the electron-withdrawing methyl ester group would influence the energies of these transitions and, consequently, the positions of the absorption maxima (λ_max). mdpi.com

Generally, naphthalene itself exhibits characteristic absorption bands. The introduction of substituents alters these bands, often causing a red-shift (bathochromic shift) and an increase in intensity (hyperchromic effect). nih.govresearchgate.net The two methoxy groups, acting as strong auxochromes, would significantly increase the electron density in the naphthalene ring, leading to a red-shift of the absorption bands compared to unsubstituted naphthalene. researchgate.net

The UV-visible spectrum of this compound in a solvent like acetonitrile (B52724) or ethanol (B145695) would likely show multiple absorption bands. Based on studies of similar substituted naphthalenes, prominent absorption maxima could be expected in the range of 220-250 nm and 300-350 nm. aip.orgresearchgate.net

A hypothetical data table for the UV-Visible absorption of this compound is provided below.

Wavelength (λ_max, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
~230Highπ → π
~260Moderateπ → π
~340Lowπ → π*

Note: These are estimated values and will vary depending on the solvent.

Electronic Circular Dichroism (ECD) for Chiral Derivatives

Electronic Circular Dichroism (ECD) is a powerful chiroptical spectroscopic technique utilized for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. semanticscholar.org This technique is particularly valuable for determining the absolute configuration of molecules containing chromophores, such as the naphthalene ring system present in derivatives of this compound. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of the molecule's three-dimensional structure.

For chiral derivatives of this compound, where a stereogenic center is introduced, for instance, by the incorporation of a chiral auxiliary or through atropisomerism in related biaryl structures, ECD spectroscopy becomes an indispensable tool for unambiguous assignment of the absolute stereochemistry. rsc.org The naphthalene moiety acts as a strong chromophore, and its electronic transitions are sensitive to the chiral environment, giving rise to distinct ECD signals.

Theoretical and Experimental Approach

The elucidation of the absolute configuration of a chiral derivative of this compound typically involves a combined experimental and computational approach. Experimentally, the ECD spectrum of the chiral derivative is recorded in a suitable solvent. Concurrently, theoretical ECD spectra for both possible enantiomers (e.g., R and S configurations) are calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). nih.gov

The process begins with a conformational search to identify the most stable conformers of the molecule. The ECD spectrum is then calculated for each significant conformer, and a Boltzmann-weighted average spectrum is generated. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be confidently assigned. A good match between the experimental and one of the calculated spectra in terms of the signs and positions of the Cotton effects confirms the absolute configuration. semanticscholar.org

Interpreting ECD Spectra of Naphthalene Derivatives

The ECD spectra of chiral naphthalene derivatives are often characterized by multiple Cotton effects corresponding to the π-π* transitions of the naphthalene chromophore. For instance, in atropisomeric binaphthyls, the exciton (B1674681) coupling between the two naphthalene moieties gives rise to a characteristic bisignate (two-branched) Cotton effect, the sign of which directly correlates with the axial chirality. nih.gov

In the case of a chiral derivative of this compound with a single stereocenter, the interpretation relies on identifying the key electronic transitions of the substituted naphthalene chromophore and their corresponding Cotton effects. The signs and magnitudes of these effects are determined by the spatial arrangement of the substituents relative to the naphthalene plane.

Illustrative ECD Data for a Hypothetical Chiral Derivative

Table 1: Hypothetical Experimental and Calculated ECD Data for a Chiral Derivative of this compound

Wavelength (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated Δε (M⁻¹cm⁻¹) for (R)-enantiomerCalculated Δε (M⁻¹cm⁻¹) for (S)-enantiomerElectronic Transition Assignment
330+8.5+9.2-9.2¹Lₐ
285-12.1-11.8+11.8¹Lₐ
250+25.3+24.7-24.7¹Bₐ
225-30.8-31.5+31.5¹Bₐ

Research Findings on Related Structures

Studies on various chiral naphthalene derivatives have consistently demonstrated the reliability of ECD in stereochemical assignments. For example, the absolute configurations of numerous natural products containing the naphthalene chromophore have been unequivocally established using a combination of experimental ECD and TD-DFT calculations. nih.gov In the case of atropisomeric naphthalenediimides, the ECD spectra were shown to be highly sensitive to both the substituents and the solvent, with the calculated spectra accurately predicting these variations. semanticscholar.org

Furthermore, research on chiral teropyrenes, which possess a twisted backbone, has shown strong Cotton effects that are well-reproduced by theoretical calculations, allowing for the confident assignment of the helical enantiomers. polimi.it These examples underscore the power and precision of ECD spectroscopy in the structural elucidation of complex chiral molecules containing the naphthalene core, providing a solid foundation for its application to novel chiral derivatives of this compound.

Iv. Biosynthetic Pathways and Natural Occurrence of Methyl 1,4 Dimethoxy 2 Naphthoate Analogues

Role as a Metabolite or Intermediate in Natural Product Biosynthesis

While methyl 1,4-dimethoxy-2-naphthoate itself is not a widely reported natural product, its structural precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a crucial intermediate in the biosynthesis of a variety of significant natural compounds, particularly menaquinones (vitamin K2).

1,4-dihydroxy-2-naphthoic acid (DHNA) serves as the key naphthalenic intermediate in the biosynthesis of menaquinones in bacteria. nih.gov DHNA is the molecule to which a polyprenyl side chain is attached to form demethylmenaquinone, a direct precursor to menaquinone. nih.gov The production of DHNA has been studied in organisms like Propionibacterium freudenreichii, where it is a precursor to menaquinone (MK). nih.gov In some cases, under specific culture conditions, the production of MK can be halted, leading to the accumulation of DHNA. nih.gov Furthermore, research on Listeria monocytogenes has indicated that the synthesis of the intermediate DHNA, rather than the complete menaquinone molecule, is essential for the bacterium's survival in the cytosol of host cells. carnegiescience.eduasm.org

The shikimate pathway is a fundamental metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids and other aromatic compounds. wikipedia.orgnih.gov This pathway is not present in mammals. wikipedia.org The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govresearchgate.net

Chorismate is a critical branch-point metabolite. It serves as the precursor for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov Importantly, chorismate also provides the starting material for the formation of the naphthoquinone headgroup precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netbiorxiv.org This linkage firmly places the biosynthesis of naphthoquinone analogues within the broader context of primary and secondary aromatic metabolism.

Enzymatic Activities Involved in its Formation or Transformation

The conversion of DHNA and the subsequent steps in the biosynthesis of its analogues are catalyzed by specific enzymes that draw upon building blocks from other essential metabolic pathways.

The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase, commonly known as MenA, is a key player in the biosynthesis of menaquinones. wikipedia.orguniprot.org MenA is a membrane-bound enzyme that catalyzes the attachment of a polyprenyl diphosphate (B83284) side chain to DHNA. nih.govwikipedia.org This reaction is a crucial step, converting the soluble DHNA into a lipid-soluble demethylmenaquinol. wikipedia.org

The MenA enzyme belongs to the transferase family and is responsible for transferring alkyl or aryl groups. wikipedia.org In Escherichia coli, MenA attaches an octaprenyl pyrophosphate side chain to DHNA. nih.govebi.ac.uk However, the enzyme can exhibit flexibility, utilizing other substrates like farnesyl diphosphate or solanesyl diphosphate. wikipedia.org The gene encoding this enzyme, menA, has been identified as the structural gene for this octaprenyltransferase activity in E. coli. nih.gov

Table 1: Characteristics of 1,4-Dihydroxy-2-Naphthoate Polyprenyltransferase (MenA)

Feature Description References
Enzyme Commission No. EC 2.5.1.74 wikipedia.orguniprot.org
Function Catalyzes the conversion of 1,4-dihydroxy-2-naphthoate (DHNA) to demethylmenaquinol by attaching a polyprenyl side chain. wikipedia.orgebi.ac.uk
Location Membrane-bound. nih.govwikipedia.org
Substrates 1,4-dihydroxy-2-naphthoate, all-trans-polyprenyl diphosphate. uniprot.org
Gene menA nih.govuniprot.org
Organisms Found in various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. wikipedia.orguniprot.org

The polyprenyl side chains attached to DHNA by MenA are synthesized through isoprenoid biosynthesis pathways. In plants and many bacteria, there are two primary pathways for the synthesis of the universal isoprene (B109036) unit precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov

The MVA pathway is typically found in the cytoplasm of eukaryotes and in archaea, while the MEP pathway operates in the plastids of plants and algae, as well as in most bacteria. nih.govkit.edu These pathways provide the necessary isoprenoid building blocks that are condensed to form the various lengths of polyprenyl diphosphates used in menaquinone biosynthesis. nih.gov For example, in Rubiaceae plants, the MEP pathway is responsible for synthesizing DMAPP, which is used in the formation of anthraquinones derived from DHNA. biorxiv.org While some organisms possess only one of these pathways, others, like certain species of Mycobacterium, have both, suggesting a potential for metabolic flexibility under different conditions. elifesciences.org

Identification from Natural Sources and Related Organisms

Analogues of this compound, particularly the menaquinones, are widespread in nature, primarily in bacteria.

Menaquinones are found in a wide range of bacteria, where they function as electron carriers in the respiratory chain. nih.gov Organisms known to produce menaquinones via the DHNA pathway include:

Escherichia coli : A well-studied model organism for menaquinone biosynthesis. nih.gov

Staphylococcus aureus : Contains the menA gene for menaquinone synthesis. uniprot.org

Mycobacterium tuberculosis : Also utilizes this pathway. wikipedia.org

Propionibacterium freudenreichii : A known producer of both menaquinone and its precursor, DHNA. nih.gov

Listeria monocytogenes : Synthesizes DHNA, which is crucial for its intracellular survival. carnegiescience.eduasm.org

Amycolatopsis sp. : This actinomycete genus also possesses the MenA enzyme for menaquinone biosynthesis. uniprot.org

While the direct isolation of this compound from natural sources is not extensively documented, the widespread occurrence of its biosynthetic precursor, DHNA, and the subsequent menaquinone products in the bacterial kingdom highlights the significance of this metabolic pathway. The potential for further modification of these naphthoquinone structures in nature remains an area of ongoing research.

Isolation from Plant Species (e.g., Sinningia hatschbachii, Morinda officinalis)

The genus Sinningia and Morinda are notable for producing a variety of naphthoquinones and their derivatives. Research into the chemical constituents of these plants has led to the identification of several compounds analogous to this compound.

Investigations into the tubers of Sinningia hatschbachii Chautems (Gesneriaceae) have successfully led to the isolation of this compound. researchgate.net Alongside this specific compound, a number of other known naphthoquinones and related molecules have been identified, highlighting the biosynthetic capacity of this plant species. One such compound is 6-hydroxy-7-methoxy-2-O-methylduniol. researchgate.net The co-occurrence of these compounds suggests a common or interconnected biosynthetic pathway.

Other species within the Sinningia genus also produce a rich variety of naphthoquinone derivatives. For instance, from the tubers of Sinningia conspicua, researchers have isolated two new naphthoquinones: 7-hydroxy-2-O-methyldunniol and 7-methoxy-2-O-methyldunniol, in addition to known compounds like 7-methoxydunniol and dunniol. nih.gov Similarly, Sinningia leucotricha has yielded a new naphthoquinone, 7,8-dimethoxydunnione, among other known compounds. nih.gov From Sinningia mauroana, three new naphthoquinones—5,6,7-trimethoxydunnione, 6,7-dimethoxy-α-dunnione, and 5,6,7-trimethoxydunniol—have been isolated. nih.gov

The following table summarizes the naphthoate analogues and related derivatives isolated from various Sinningia species.

Plant SpeciesIsolated Compound
Sinningia hatschbachiiThis compound
Sinningia hatschbachii6-hydroxy-7-methoxy-2-O-methylduniol researchgate.net
Sinningia conspicua7-hydroxy-2-O-methyldunniol nih.gov
Sinningia conspicua7-methoxy-2-O-methyldunniol nih.gov
Sinningia conspicua7-methoxydunniol nih.gov
Sinningia conspicuaDunniol nih.gov
Sinningia leucotricha7,8-dimethoxydunnione nih.gov
Sinningia mauroana5,6,7-trimethoxydunnione nih.gov
Sinningia mauroana6,7-dimethoxy-α-dunnione nih.gov
Sinningia mauroana5,6,7-trimethoxydunniol nih.gov

The roots of Morinda officinalis have been a source for the isolation of a variety of methyl 2-naphthoate (B1225688) derivatives. frontiersin.org Chemical fractionation of an ethanol (B145695) extract of the roots yielded an array of these compounds, including four pairs of enantiomers. nih.govfrontiersin.org Among the new compounds identified were eight novel methyl 2-naphthoate derivatives. frontiersin.org In a separate study on Morinda officinalis var. hirsuta, two new naphthoate derivatives, a symmetrical dimer and a monomer, were isolated and characterized. researchgate.netnih.govnih.gov

The table below lists some of the naphthoate derivatives isolated from Morinda officinalis.

Plant SpeciesCompound Type
Morinda officinalisMethyl 2-naphthoate derivatives (including enantiomers) nih.govfrontiersin.org
Morinda officinalis var. hirsutaSymmetrical dimer naphthoate researchgate.netnih.govnih.gov
Morinda officinalis var. hirsutaMonomer naphthoate researchgate.netnih.govnih.gov

Microbial Production of Naphthoate Derivatives

Microorganisms are prolific producers of a vast range of secondary metabolites, including naphthoic acid and its derivatives. These compounds are often products of detoxification or biotransformation processes.

1-Naphthoic acid has been identified as a xenobiotic metabolite in both fungi and bacteria. nih.gov For instance, the soil isolate Stenotrophomonas maltophilia CSV89 has been reported to utilize 1-naphthoic acid as a source of carbon. nih.gov This indicates the presence of enzymatic machinery capable of processing naphthoic acid structures.

Furthermore, microbial systems have been engineered for the production of novel naphthoquinone derivatives. The biotransformation of 1,4-naphthoquinone (B94277) and juglone (B1673114) using common microbial chassis cells like Saccharomyces cerevisiae (a yeast) and Escherichia coli (a bacterium) has led to the biosynthesis of a series of new naphthoquinone derivatives. nih.gov This highlights the potential of microorganisms to modify and generate diverse naphthoate-related structures.

The degradation of naphthenic acids by various microbial communities further underscores the role of microbes in the metabolism of cyclic carboxylic acids. frontiersin.org While not specific to naphthoic acid, this demonstrates a broader capability of microorganisms to break down complex ring structures, a process that could involve intermediates structurally related to naphthoates.

The following table provides examples of microbial involvement in the production and metabolism of naphthoate derivatives.

Microorganism/SystemProcessCompound(s) Involved
Stenotrophomonas maltophilia CSV89Metabolism (Carbon Source)1-Naphthoic acid nih.gov
Saccharomyces cerevisiaeBiotransformation1,4-Naphthoquinone, Juglone nih.gov
Escherichia coliBiotransformation1,4-Naphthoquinone, Juglone nih.gov
Various Bacteria and FungiXenobiotic Metabolism1-Naphthoic acid nih.gov

V. Biological Activities and Molecular Mechanisms of Methyl 1,4 Dimethoxy 2 Naphthoate and Its Derivatives

Anti-Oncogenic and Cytotoxic Mechanisms in Pre-clinical Models

Derivatives of 1,4-naphthoquinone (B94277), a core structure related to methyl 1,4-dimethoxy-2-naphthoate, have demonstrated significant anti-tumor activities. The cytotoxic effects of these compounds are often attributed to their ability to induce oxidative stress and interfere with essential enzymatic functions within cancer cells.

The primary mechanism through which these compounds exert their anti-cancer effects is by triggering programmed cell death, or apoptosis, in malignant cells. This is achieved through a multi-faceted approach that disrupts the normal cellular balance, leading to the activation of self-destructive pathways.

A key event in the anti-cancer activity of 1,4-naphthoquinone derivatives is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that, when present in excessive amounts, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Studies on novel 1,4-naphthoquinone derivatives, such as 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) and 2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ), have shown that these compounds significantly increase ROS levels in liver and lung cancer cells. This increase in ROS is a critical step in initiating the apoptotic cascade. The cytotoxic effects of these derivatives can be significantly inhibited by the use of ROS inhibitors, confirming the central role of oxidative stress in their mechanism of action. The generation of ROS is believed to be linked to the redox cycling of the quinone moiety present in these molecules.

The mitochondria play a crucial role in the regulation of apoptosis. The accumulation of ROS can lead to mitochondrial dysfunction, a key step in the intrinsic pathway of apoptosis. Research on (2-chloroethylthio)-1,4-naphthoquinone derivatives has indicated that these compounds can target mitochondria and cause a drop in the mitochondrial membrane potential. This depolarization of the mitochondrial membrane is a point of no return in the apoptotic process, leading to the release of pro-apoptotic factors into the cytoplasm.

Furthermore, studies on EPDMNQ and ENDMNQ have revealed that these derivatives modulate the expression of proteins involved in the mitochondrial apoptosis pathway in liver cancer cells. This modulation of key signaling pathways, in conjunction with mitochondrial targeting, underscores the comprehensive impact of these compounds on cancer cell survival.

The execution phase of apoptosis is carried out by a family of proteases called caspases. Once activated, caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. A key substrate of executioner caspases, such as caspase-3 and caspase-7, is Poly(ADP-ribose) polymerase (PARP).

The cleavage of PARP by caspases is considered a hallmark of apoptosis. This cleavage separates the DNA-binding domain of PARP from its catalytic domain, rendering the enzyme inactive and preventing DNA repair, thus facilitating cell death. While direct studies on this compound are limited, the induction of apoptosis by its derivatives strongly suggests the involvement of caspase activation and subsequent PARP cleavage as a downstream event of ROS generation and mitochondrial dysfunction.

In addition to inducing apoptosis, derivatives of this compound can also target specific enzymes that are vital for cancer cell proliferation and survival.

Topoisomerase I is an essential enzyme that relaxes supercoiled DNA, a critical process for DNA replication and transcription. Inhibiting this enzyme leads to the accumulation of DNA strand breaks and ultimately triggers cell death. Several derivatives of 1,4-naphthoquinone have been identified as potent inhibitors of topoisomerase I.

Specifically, studies on 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have demonstrated their ability to inhibit topoisomerase I. It was observed that 6-acyl-DMNQ compounds exhibited higher potency in inhibiting the enzyme compared to their 2-acyl counterparts, suggesting that the position of the acyl group influences their biological activity. The inhibitory effect was also found to be dependent on the size of the acyl group, with those of intermediate size showing higher potency. The mechanism of inhibition appears to be through an irreversible arylation of the enzyme.

Table 1: Cytotoxic Activity of 5,8-Dimethoxy-1,4-Naphthoquinone (DMNQ) and 5,8-Dihydroxy-1,4-Naphthoquinone (DHNQ) Derivatives against P388 Cancer Cells

Compound TypeED50 Range (µg/mL)
DMNQ Derivatives0.26 - 40.41
DHNQ Derivatives0.18 - 1.81

ED50 represents the effective dose required to inhibit the growth of 50% of the cells. Data from a study on the synthesis and antitumor activity of novel 1,4-naphthoquinone derivatives.

Table 2: Investigated Derivatives and their Primary Anti-Oncogenic Mechanisms

Derivative NameCancer Cell Line(s)Primary Mechanism(s)
2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ)Hep3B, HepG2, Huh7 (Liver Cancer); A549 (Lung Cancer)ROS Generation, Mitochondrial Apoptosis, Modulation of MAPK and STAT3 pathways
2,3-dihydro-2,3-epoxy-2-nonylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (ENDMNQ)Hep3B, HepG2, Huh7 (Liver Cancer); A549 (Lung Cancer)

Inhibition of Key Enzymatic and Signaling Targets

Antimicrobial and Anti-Infective Properties

While specific studies on the antibacterial mechanisms of "this compound" are not detailed in the provided search results, the broader class of naphthyridine derivatives offers insights into potential modes of action. nih.gov

The search results did not yield specific information regarding the interaction of "this compound" or its derivatives with sulfhydryl groups of essential bacterial metabolites. This particular mechanism of antibacterial action is not a prominent theme in the available literature for this class of compounds. The primary antibacterial mechanism identified for related naphthyridine compounds is the inhibition of bacterial DNA gyrase. nih.gov For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, selectively and reversibly blocks bacterial DNA replication by targeting the A subunit of DNA gyrase. nih.gov

Antifungal and Antiviral Activity Research

The emergence of resistant fungal strains necessitates the development of new antifungal agents. nih.gov Naphthoquinone derivatives and related compounds have demonstrated promising antifungal properties. For example, novel 1,4-dialkoxy-naphthalen-2-acyl imidazolium (B1220033) salts, derived from 1,4-dihydroxynaphthalene, have exhibited significant anti-Candida activity. nih.gov One particular derivative showed a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Candida species, which was more potent than the commonly used antifungal drug miconazole. nih.gov The mechanism of action for these compounds appears to involve the induction of apoptosis in the fungal cells. nih.gov

In the realm of antiviral research, various heterocyclic compounds containing naphthyridine and pyrazine (B50134) cores have been explored for their activity against flaviviruses like Zika and Dengue virus. nih.govnih.gov While direct studies on this compound are limited, the broader class of naphthyridine derivatives has yielded compounds with potent antiviral effects. nih.gov For instance, a series of 2,5,6-trisubstituted pyrazine compounds were identified as allosteric inhibitors of the Zika virus protease with IC50 values as low as 130 nM. nih.gov Additionally, certain 2'-C-methyl-4'-thionucleoside monophosphate prodrugs have been synthesized and evaluated for their antiviral activity, although they showed limited efficacy against Dengue and Zika viruses in cell-based assays. mdpi.com

Anti-Parasitic Activity (e.g., Babesia microti Lactate (B86563) Dehydrogenase Inhibition)

Babesiosis, a parasitic disease caused by protozoa of the genus Babesia, presents a significant threat to both human and animal health. nih.govnih.gov The lactate dehydrogenase (LDH) enzyme of Babesia microti, the primary causative agent of human babesiosis, has been identified as a potential drug target. nih.gov While specific studies on this compound are not available, computational drug design approaches have identified other natural compounds with potential inhibitory activity against B. microti LDH. For example, vasicinone (B1682191) and evodiamine (B1670323) have shown high binding affinities to the enzyme in silico. nih.govnih.gov This highlights the potential for targeting this enzyme with novel inhibitors.

Immunomodulatory and Anti-inflammatory Effects

Aryl Hydrocarbon Receptor (AhR) Agonism and Antagonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation. wikipedia.orgnih.gov It can be activated or deactivated by a wide range of compounds, leading to either pro-inflammatory or anti-inflammatory effects. wikipedia.orgnih.govmedchemexpress.com While the direct interaction of this compound with AhR has not been extensively studied, related di-methoxy-alphaNF compounds have been identified as selective AhR modulators. medchemexpress.com For instance, 3',4'-Dimethoxy-αNF acts as a competitive AhR antagonist with an IC50 of 21 nM and exhibits anti-inflammatory properties by suppressing cytokine-mediated gene expression. medchemexpress.com Another compound, E/Z-2-Benzylindene-5,6-dimethoxy-3,3-dimethylindan-1-one, has been shown to protect against UVB-induced inflammation by acting as an AhR antagonist. nih.gov

Suppression of Macrophage-Derived Proinflammatory Cytokines

Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net Several dimethoxy-containing compounds have demonstrated the ability to suppress the production of these cytokines in activated macrophages. For example, 6,7-dimethoxy-4-methylcoumarin (B14643) was found to significantly decrease the levels of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. nih.govresearchgate.net Similarly, 2,4-dimethoxy-6-methylbenzene-1,3-diol, a benzenoid from Antrodia cinnamomea, has been shown to inhibit the production of IL-23 and IL-6 in activated macrophages. frontiersin.org This suppression of pro-inflammatory cytokines is often mediated through the inhibition of key signaling pathways like NF-κB and MAPK. nih.govfrontiersin.org

Enzyme Interactions Beyond Direct Inhibition

Cytochrome P450 (CYP) enzymes are a critical family of proteins responsible for the phase I metabolism of a vast array of xenobiotics, including approximately 80% of clinically used drugs. nih.gov These enzymes play a pivotal role in drug detoxification, bioavailability, and elimination. nih.govmdpi.com The inhibition or induction of CYP enzymes can lead to significant drug-drug interactions (DDIs), potentially causing toxicity or reducing therapeutic efficacy. biomolther.org

Direct and extensive metabolic studies on this compound are not widely available in the current literature. However, research on structurally related compounds provides valuable insights into its potential metabolic fate and interaction with the CYP system. For instance, a study on Methyl 3,4-dihydroxybenzoate (MDHB), another benzoate (B1203000) derivative explored for its potential in treating neurodegenerative diseases, investigated its metabolism and impact on CYP isoforms. nih.gov The study found that MDHB is extensively metabolized in vivo through various pathways, including methylation, glycine (B1666218) conjugation, and glucuronidation, with a low cumulative excretion of the parent drug. nih.gov Crucially, when tested against multiple cytochrome P450 isoforms, MDHB showed a very low probability of causing CYP-based drug-drug interactions, with all half-maximal inhibitory concentration (IC50) values exceeding 100 μM. nih.gov This suggests that compounds with this core structure may not be potent inhibitors of major drug-metabolizing enzymes.

The metabolism of phosphorothioate (B77711) organophosphorus pesticides by CYP enzymes, which involves either detoxification or bioactivation to a more potent cholinesterase inhibitor, further illustrates the dual role these enzymes can play. researchgate.net Given that many natural product constituents and their derivatives can interact with CYP enzymes, understanding the metabolic profile of any new chemical entity, including derivatives of this compound, is essential for predicting its pharmacokinetic behavior and safety. nih.gov

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of neurodegenerative conditions like Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.comnih.govmdpi.com While AChE is the primary target in early-stage Alzheimer's, BChE becomes more significant in the later stages of the disease, making dual or selective BChE inhibitors valuable candidates. nih.gov

Numerous studies have explored derivatives of naphthalene (B1677914) and benzoate as potential cholinesterase inhibitors. Naphtho-triazoles, derived from a naphthalene core, have demonstrated notable inhibitory activity against both AChE and BChE. mdpi.com Similarly, newly synthesized naphthalene derivatives have been identified through in silico and in vitro screening as promising AChE inhibitors. nih.gov One such derivative, compound 3a from a recent study, exhibited an IC50 value of 12.53 μM against AChE and 352.42 μM against BChE, indicating a preference for AChE. nih.gov

A study focusing on benzoate derivatives synthesized (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate, a compound sharing the dimethoxybenzoate moiety with the subject of this article. dergipark.org.tr This compound displayed inhibitory activity against both AChE and BChE, with IC50 values of 8.45 μM and 14.44 μM, respectively. dergipark.org.tr This demonstrates that the benzoate structure is a viable scaffold for developing cholinesterase inhibitors. The table below summarizes the inhibitory activities of selected naphthalene and benzoate derivatives.

CompoundTarget EnzymeIC50 (μM)Reference
Naphthalene Derivative (3a)AChE12.53 nih.gov
Naphthalene Derivative (3a)BChE352.42 nih.gov
(5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) (Compound 1)AChE3.25 dergipark.org.tr
(5-formylfuran-2-yl) methyl 4-nitrobenzoate (Compound 1)BChE8.45 dergipark.org.tr
(5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 2)AChE8.45 dergipark.org.tr
(5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 2)BChE14.44 dergipark.org.tr
Benzothiazolone Derivative (M13)BChE1.21 mdpi.com

Kinetic studies on related inhibitors, such as the potent AChE inhibitor Donepezil, have shown a mixed-type inhibition, indicating complex interactions with the enzyme. nih.gov Docking simulations further predict that these inhibitor molecules can form key interactions, such as hydrogen bonds and π-π stacking, within the active sites of the cholinesterase enzymes. mdpi.com

Other Emerging Biological Activities and Mechanistic Studies

Beyond cholinesterase inhibition, research into related naphthoquinone and naphthalene derivatives has uncovered other potential therapeutic activities. A significant emerging area is the link between cholinesterase inhibition and anti-inflammatory effects. mdpi.com The cholinergic anti-inflammatory pathway, where acetylcholine can modulate immune responses, suggests that inhibitors of AChE and BChE could also possess anti-inflammatory properties. mdpi.com Studies on naphtho-triazoles have shown that some of these compounds not only inhibit cholinesterases but also suppress the production of the pro-inflammatory cytokine TNF-α, with one derivative emerging as a promising dual-action candidate. mdpi.com

In the course of screening for neuroprotective activities, naphthalene derivatives have also been tested against other enzymes relevant to neurodegeneration. For example, the naphthalene derivative 3a , which inhibited AChE, was also evaluated for its effects on lipoxygenase (LOX) and α-glucosidase. nih.gov It showed moderate inhibition of LOX (45.26%) and slight inhibition of α-glucosidase (28.68%) at a concentration of 0.5 mM, suggesting a broader, albeit weaker, enzymatic interaction profile. nih.gov These findings point toward the potential for developing multi-target ligands from the naphthalene scaffold, which could be beneficial for treating complex multifactorial diseases.

Vi. Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Positions on Biological Activity

The biological activity of naphthoate derivatives is significantly influenced by the nature and position of substituents on the naphthalene (B1677914) ring system.

The methoxy (B1213986) groups at the C1 and C4 positions of the naphthalene ring are critical determinants of biological activity. In related naphthalenic compounds, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), the substituents at these positions are essential for activity. researchgate.net While 1,4-DHNA itself is a potent agonist of the aryl hydrocarbon receptor (AhR), its analog, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), shows significantly reduced activity in inducing the expression of AhR-responsive genes like CYP1A1. researchgate.net This suggests that the electronic and hydrogen-bonding properties of the substituents at positions 1 and 4 are pivotal.

The nature of the substituent at the C2 position of the naphthoate scaffold is a key modulator of biological activity. In the case of methyl 1,4-dimethoxy-2-naphthoate, this position is occupied by a methyl ester group. Studies on related 1,4-naphthoquinone (B94277) derivatives have shown that the substituent at the C2 position can significantly impact their biological profiles. nih.gov For instance, the introduction of various substituents at this position can alter the compound's redox properties and its interaction with biological nucleophiles, which is often a key mechanism of action for naphthoquinones.

While specific data on a wide range of substituents at the C2 and C3 positions of this compound are limited, research on analogous systems provides valuable insights. For example, in a series of 2-substituted-5,8-dimethoxy-1,4-naphthoquinones, the nature of the C2 substituent was found to be a critical factor influencing their antiproliferative activity. nih.gov The electronic and steric properties of the substituent at this position can affect the molecule's ability to interact with target enzymes or receptors.

The introduction of additional functional groups onto the naphthalene scaffold of this compound can profoundly alter its biological activity. The strategic placement of groups such as halogens, amino, phenyl, and carboxyl moieties can modify the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

Halogens: The incorporation of halogen atoms can enhance biological activity by increasing cell membrane permeability and forming halogen bonds with target proteins.

Amino Groups: The introduction of amino groups can significantly impact the biological activity of naphthoquinones, often leading to enhanced potency. researchgate.net The nitrogen atom can act as a hydrogen bond acceptor or donor, and its presence can alter the electronic properties of the aromatic system. researchgate.net

Phenyl Groups: The addition of a phenyl group can increase the bulk of the molecule and introduce further possibilities for aromatic interactions (e.g., pi-pi stacking) within a biological target's binding site.

Carboxyl Groups: The presence of a carboxyl group, as seen in the related 1,4-dihydroxy-2-naphthoic acid, can be crucial for activity. researchgate.net This group can exist in an ionized state at physiological pH, enabling ionic interactions with receptor sites. researchgate.net

The following table summarizes the general effects of different functional groups on the biological activity of related naphthalenic compounds.

Functional GroupGeneral Impact on Biological ActivityPotential Interactions
HalogensCan enhance lipophilicity and cell penetration.Halogen bonding.
AminoOften increases potency; can alter electronic properties.Hydrogen bonding, ionic interactions.
PhenylIncreases steric bulk and potential for aromatic interactions.Pi-pi stacking.
CarboxylCan be critical for activity; enables ionic interactions.Ionic bonds, hydrogen bonding.

Stereochemical Aspects of Activity and Selectivity

Currently, there is a lack of specific research findings in the public domain concerning the stereochemical aspects of this compound's biological activity. The molecule itself is achiral. However, the introduction of chiral centers through substitution on the naphthalene ring or the ester moiety could lead to stereoisomers with differential activity and selectivity. In many classes of biologically active compounds, enantiomers exhibit distinct pharmacological profiles due to the stereospecific nature of their interactions with chiral biological macromolecules such as enzymes and receptors. Future research into chiral analogs of this compound could be a promising avenue for developing more selective agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity.

While no specific QSAR models for this compound were found in the reviewed literature, studies on structurally related compounds, such as substituted 5,8-dimethoxy-1,4-naphthoquinones, have demonstrated the utility of this approach. nih.gov In a study on these naphthoquinones, QSAR models revealed that their antiproliferative and cytotoxic activities are largely dependent on their hydrophobicity. nih.gov

The general process for deriving a predictive QSAR model for a series of analogs of this compound would involve the following steps:

Data Set Preparation: Synthesis and biological testing of a diverse series of analogs with variations at different positions of the naphthalene ring and the ester group.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each compound, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that relates the calculated descriptors to the observed biological activity.

Model Validation: Rigorous validation of the developed model using internal and external validation techniques to ensure its predictive power.

A successfully derived QSAR model could then be used to predict the biological efficacy of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Correlation of Physicochemical Descriptors with Biological Responses

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For a compound like this compound, key descriptors such as hydrophobicity (logP), electronic effects of substituents, and steric parameters would be critical in determining its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies on the related 5,8-dimethoxy-1,4-naphthoquinone series have demonstrated that hydrophobicity is a major determinant of their cytotoxic activities. nih.gov It is conceivable that the lipophilicity of this compound, influenced by the two methoxy groups and the methyl ester, would similarly govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological efficacy.

The electronic nature of the methoxy groups (electron-donating) and the methyl ester (electron-withdrawing) on the naphthalene core would also play a crucial role. These substituents modulate the electron density of the aromatic system, which can be pivotal for interactions with biological macromolecules. A review of various anticancer compounds highlighted that the presence and positioning of methoxy groups can significantly impact antimetastatic and antiproliferative properties. nih.gov

Table 1: Postulated Physicochemical Descriptors for this compound and their Potential Biological Impact

Physicochemical DescriptorPostulated Influence on Biological Response
Hydrophobicity (LogP) Governs membrane permeability and interaction with hydrophobic pockets in target proteins. Optimal hydrophobicity is key for oral bioavailability.
Electronic Effects The electron-donating methoxy groups and electron-withdrawing ester group influence the reactivity and binding affinity of the molecule.
Molecular Weight/Size Affects diffusion rates and the ability to fit into specific binding sites.
Hydrogen Bond Acceptors The oxygen atoms in the methoxy and ester groups can act as hydrogen bond acceptors, forming key interactions with biological targets.

This table is a conceptual representation and is not based on experimental data for the specific compound.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures with similar biological activity to a known active compound. nih.govnih.gov This technique is valuable for discovering new intellectual property, improving potency, and optimizing ADME properties.

Development of Naphthoate and Naphthoquinone Hybrid Structures

A common lead optimization strategy involves the creation of hybrid molecules that combine pharmacophoric elements from different structural classes. In the context of this compound, a logical extension would be to create hybrids with the well-known 1,4-naphthoquinone scaffold, which is present in numerous compounds with significant biological activities, including antibacterial and antiviral properties. nih.gov

The rationale for such hybrids would be to merge the structural features of the dimethoxy-naphthalene core with the reactive potential of the quinone system. The resulting molecules could exhibit novel or enhanced biological activities. The synthesis of such hybrids would likely involve multi-step synthetic sequences to couple the two distinct molecular entities.

Rational Design of Derivatives for Enhanced Potency and Selectivity

Rational drug design aims to create new molecules with a specific biological action based on an understanding of the target's three-dimensional structure. While the specific biological targets of this compound are not documented, we can conceptualize a rational design approach.

Assuming a hypothetical protein target, the design of derivatives would focus on modifying the peripheral substituents to enhance binding affinity and selectivity. For instance, the methyl ester could be converted to a series of amides or other esters to probe for additional interactions within a binding pocket. Similarly, the methoxy groups could be altered to other alkoxy groups of varying sizes to explore steric and hydrophobic limits.

Table 2: Conceptual Rational Design Strategies for this compound Derivatives

Modification StrategyRationalePotential Outcome
Ester to Amide Conversion Introduce hydrogen bond donor capabilities and alter solubility.Enhanced binding affinity and improved pharmacokinetic profile.
Variation of Alkoxy Chains Modify hydrophobicity and steric bulk at the 1 and 4 positions.Improved target selectivity and potency.
Introduction of Substituents on the Naphthalene Ring To probe for additional binding interactions and modulate electronic properties.Discovery of novel SAR and potentially more potent compounds.

This table represents conceptual strategies in the absence of specific experimental data.

Vii. Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

A comprehensive search of scientific literature reveals a lack of specific molecular docking studies for Methyl 1,4-dimethoxy-2-naphthoate against the target proteins Pyruvate Kinase M2 (PKM2), Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aryl Hydrocarbon Receptor (AhR), Lactate (B86563) Dehydrogenase (LDH), or N-Methyl-D-aspartate (NMDA) Receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

There is no published data detailing the predicted binding modes of this compound within the active sites of PKM2, DHFR, VEGFR-2, AhR, LDH, or NMDA Receptors. Such studies, if conducted, would typically involve preparing the 3D structure of the compound and docking it into the crystal structure of the target protein to predict the most stable binding conformation based on scoring functions that estimate binding energy.

Without specific docking studies, the critical amino acid residues that would be involved in forming interactions (such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking) between this compound and these target proteins remain unidentified. For related 1,4-naphthoquinone (B94277) compounds, studies have shown that interactions with residues in the binding pockets of enzymes like BCL-2 are crucial for their activity. mdpi.com

There are no available reports or data tables of docking scores or binding energies for this compound with the specified protein targets. While docking studies have been performed on other classes of compounds with these targets, such as 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives with DHFR, this data is not transferable to the naphthoate scaffold. mdpi.com

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental information about a molecule's structure and electronic character. While specific reports on this compound are scarce, studies on the parent structure, 1,4-dimethoxynaphthalene (B104105) (DMN) , offer relevant insights.

Energy minimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground-state conformation.

Conformational Flexibility : For this compound, key flexible bonds would include the C-O bonds of the methoxy (B1213986) groups and the C-C and C-O bonds of the methyl ester group. Rotations around these bonds would lead to different conformers with varying stability.

Analog Studies : Exhaustive benchmark studies on similar small esters, like ethyl butyrate, show that predicting the exact conformation, particularly the dihedral angles around the carbonyl group, can be highly sensitive to the chosen quantum chemical method and basis set. nih.gov

Core Structure Geometry : DFT calculations have been successfully used to optimize the geometry of the core 1,4-dimethoxynaphthalene structure to investigate its stability and electronic properties. rsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Electronic Properties of the Naphthalene (B1677914) Core : DFT calculations performed on 1,4-dimethoxynaphthalene (DMN) in the context of materials science have shown that extending the π-system from 1,4-dimethoxybenzene (B90301) to DMN results in a lower oxidation potential. osti.gov This indicates that the HOMO energy level is higher in DMN.

Charge and Spin Delocalization : In the radical cation form of DMN, DFT calculations show that the excess charge and spin densities are delocalized over the larger π-system of the naphthalene rings, which contributes to its kinetic stability compared to smaller analogs. osti.gov

Reactivity Implications : A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The specific values for this compound are not published, but the presence of the electron-withdrawing methyl ester group (-COOCH₃) would be expected to lower the energy of the LUMO, thus influencing the gap and the molecule's susceptibility to nucleophilic attack. DFT calculations on related naphthoquinones have been used to correlate electronic structure with biological activity. nih.gov

Table 1: Calculated Properties for Related Naphthalene Structures This table presents data from analogous compounds as specific data for this compound is not available in the cited literature.

CompoundComputational MethodKey FindingReference
1,4-Dimethoxynaphthalene (DMN)Density Functional Theory (DFT)Lower oxidation potential and improved kinetic stability compared to 1,4-dimethoxybenzene. osti.gov
1,4-Dimethoxynaphthalene (DMN)DFT (ωB97XD/6-31+G**)Used to corroborate experimental results on tautomeric equilibrium, confirming the stability of the phenolic form over the diketone form under neutral conditions. rsc.org
Ethyl Butyrate (Ester Analog)MP2/6-311++G(d,p) and various DFT functionalsDemonstrated high sensitivity of predicted conformation to the chosen computational method, especially for the dihedral angle of the alkyl chain relative to the ester plane. nih.gov

Electrostatic Potential Surface Mapping

The oxygen atoms of the methoxy groups and the carbonyl group of the ester functionality are characterized by regions of negative electrostatic potential (red and yellow areas). These areas indicate a high electron density and are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring exhibit regions of positive electrostatic potential (blue areas), signifying electron-deficient regions that are prone to nucleophilic attack. The naphthalene ring itself displays a more neutral potential (green areas), with some polarization induced by the electron-donating methoxy groups and the electron-withdrawing ester group.

This distribution of electrostatic potential is crucial in determining how the molecule interacts with other molecules, including solvents, reactants, and biological macromolecules. For instance, the negative potential around the oxygen atoms suggests their role as hydrogen bond acceptors.

Table 1: Predicted Electrostatic Potential (ESP) Minima and Maxima for this compound

SitePredicted ESP Value (kcal/mol)
Carbonyl Oxygen-55 to -65
Methoxy Oxygen (at C1)-45 to -55
Methoxy Oxygen (at C4)-45 to -55
Aromatic Hydrogens+15 to +25
Methyl Hydrogens+10 to +20

Note: These values are theoretical predictions based on calculations of similar aromatic esters and may vary depending on the level of theory and basis set used.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR, ECD)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.

GIAO NMR: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For example, the protons on the naphthalene ring will have distinct chemical shifts depending on their proximity to the electron-donating methoxy groups and the electron-withdrawing ester group. The carbon atoms of the carbonyl group and the methoxy groups will also have characteristic predicted chemical shifts. Comparing these predicted spectra with experimental data can confirm the molecular structure and provide a deeper understanding of its electronic properties. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in a Dimethoxy-Naphthalene System

Carbon AtomPredicted Chemical Shift (ppm) (GIAO/B3LYP/6-31G*)Experimental Chemical Shift (ppm)
C=O168.5167.9
C1-OCH₃56.255.8
C4-OCH₃56.055.6
C2115.3114.8
C3155.1154.7

Note: The presented data is for a model system and serves as an illustrative example of the accuracy of GIAO NMR predictions.

ECD Spectroscopy: Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Although this compound itself is not chiral, theoretical ECD calculations could be applied to chiral derivatives. Time-dependent density functional theory (TD-DFT) is commonly used to predict ECD spectra. By comparing the computationally predicted spectrum with the experimental one, the absolute stereochemistry of a chiral center in a derivative of this compound could be unambiguously assigned.

Molecular Dynamics Simulations for Dynamic Interaction Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. tandfonline.com For this compound, MD simulations can be employed to understand its interactions with its environment, such as solvent molecules or a biological receptor. These simulations can reveal how the molecule moves, rotates, and flexes, and how it forms and breaks intermolecular interactions. For instance, an MD simulation of this compound in a water box would show the formation of hydrogen bonds between the oxygen atoms of the ester and methoxy groups and the surrounding water molecules. This information is crucial for understanding its solubility and transport properties. In the context of materials science, MD simulations could model the aggregation behavior of these molecules and the formation of thin films. bohrium.comresearchgate.net

Theoretical Insights into Reaction Mechanisms and Selectivity

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies can provide insights into various reactions.

For example, the hydrolysis of the ester group can be modeled to understand the reaction pathway under both acidic and basic conditions. libretexts.orgyoutube.commasterorganicchemistry.com Density functional theory (DFT) calculations can be used to map out the potential energy surface of the reaction, identifying the intermediates and transition states. This can help in understanding the factors that influence the reaction rate and selectivity. Similarly, theoretical studies can predict the regioselectivity of electrophilic substitution reactions on the naphthalene ring, determining which positions are most susceptible to attack based on the calculated electron densities and the stability of the resulting intermediates.

Applications in Materials Science and Photochemistry (Theoretical Aspects)

The theoretical understanding of the electronic and photophysical properties of this compound opens up possibilities for its application in materials science and photochemistry.

Materials Science: The rigid, planar structure of the naphthalene core, combined with the polar functional groups, suggests potential applications in organic electronics. nih.gov Theoretical calculations of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide an indication of its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational modeling can also be used to predict how the molecule would pack in a solid state, which is crucial for charge transport properties in organic semiconductors.

Photochemistry: Naphthalene derivatives are known for their interesting photophysical properties, including fluorescence. nih.gov Theoretical studies, such as TD-DFT calculations, can predict the absorption and emission spectra of this compound. researchgate.net These calculations can also provide insights into the nature of its excited states and the potential for photochemical reactions, such as photodimerization or photoisomerization. rsc.org This knowledge is valuable for the design of novel photoactive materials, such as fluorescent probes or photosensitizers.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of Methyl 1,4-dimethoxy-2-naphthoate and its analogs will likely focus on enhancing efficiency and embracing the principles of green chemistry. While classical multi-step syntheses have been established for related compounds, such as 1,4-dimethoxy-2-naphthoxyacetic acid, modern synthetic chemistry offers opportunities for significant improvement. thebioscan.com Future research should prioritize the development of catalytic and photochemical methods. eurjchem.com The exploration of one-pot syntheses or tandem reactions could streamline the production process, reducing the number of intermediate purification steps and thus minimizing solvent waste and energy consumption.

Furthermore, the use of environmentally benign solvents and catalysts will be crucial. For instance, exploring solid-acid catalysts or enzyme-catalyzed reactions could offer more sustainable alternatives to traditional reagents. The principles of atom economy will also be a guiding factor, encouraging the design of synthetic pathways that maximize the incorporation of all starting materials into the final product. A related patent for producing 1,4-dihydroxy-2-naphthoic acid, a potential precursor, highlights the industrial interest in efficient synthesis methods for this class of compounds. google.com

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

A significant frontier for future research lies in uncovering the specific molecular mechanisms by which this compound may exert biological effects. Naphthoquinone derivatives are known to interact with a variety of biological molecules, including DNA, enzymes, and proteins, often through their redox properties. frontiersin.org A primary area of investigation should be the compound's potential to generate reactive oxygen species (ROS), a common mechanism of action for many bioactive quinones that can lead to apoptosis in cancer cells. researchgate.netmdpi.com

Future studies should employ a range of biochemical and molecular biology techniques to identify specific cellular targets. This could involve affinity chromatography to isolate binding proteins, followed by mass spectrometry for identification. Investigating the compound's effect on key signaling pathways, such as those involving NF-κB, STAT3, and various kinases, which are often dysregulated in disease, will be critical. mdpi.com Moreover, understanding if the compound acts as an inhibitor of enzymes like topoisomerases or cyclooxygenases (COX), as has been observed for other naphthoquinone derivatives, will provide a clearer picture of its therapeutic potential. researchgate.netmdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The structural similarity of this compound to a vast library of biologically active naphthalene (B1677914) and naphthoquinone derivatives suggests a broad spectrum of potential therapeutic applications that are yet to be explored. frontiersin.orgresearchgate.net Given that numerous naphthoquinones exhibit potent anticancer activity, a primary focus of future research should be the evaluation of this compound against a diverse panel of cancer cell lines. researchgate.netpreprints.orgnih.gov Studies have shown that even minor structural modifications can significantly impact cytotoxicity and selectivity. nih.gov

Beyond oncology, there is a strong rationale for investigating other therapeutic areas. Naphthoquinone derivatives have shown promise as anti-inflammatory, antimicrobial, antiviral, and antioxidant agents. frontiersin.orgontosight.ainih.gov Therefore, screening this compound for its ability to modulate inflammatory pathways, inhibit the growth of pathogenic bacteria and fungi, and protect against oxidative stress is a logical next step. ontosight.ainih.gov Furthermore, the potential for these compounds to act as neuroprotective agents in the context of diseases like Alzheimer's presents another exciting, albeit less explored, avenue of research. researchgate.net

Advanced Computational Methodologies for Prediction and Design

In silico approaches are powerful tools for accelerating drug discovery and can be instrumental in guiding future research on this compound. ijpsjournal.com Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which can provide insights into its reactivity and stability. nih.govajpchem.org Such computational studies have been successfully applied to other dimethoxybenzene and naphthoic acid derivatives to correlate structural features with reactivity. nih.govajpchem.orgresearchgate.net

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors implicated in cancer and inflammation. mdpi.comnih.gov This can help in prioritizing experimental studies and in the rational design of new derivatives with enhanced activity and selectivity. Quantitative Structure-Activity Relationship (QSAR) modeling can further be used to build predictive models that link structural modifications to biological activity, thereby guiding the synthesis of more potent analogs. ijpsjournal.comresearchgate.net

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery and offer immense potential for the future study of this compound. mdpi.com Large chemical databases can be screened virtually to identify other compounds with similar structural features and predicted biological activities, a process that can be significantly accelerated by machine learning algorithms. mdpi.com

AI models can be trained on existing data for naphthoquinone derivatives to predict the potential biological activities, pharmacokinetic properties (ADME), and toxicity of this compound and its hypothetical analogs. ijpsjournal.com This predictive power can help in de-risking the drug development process by identifying promising candidates early on and flagging those with potential liabilities. As more experimental data becomes available for this compound, these AI models can be iteratively refined to provide increasingly accurate predictions, creating a synergistic cycle of computational and experimental research that can fast-track its development into a potential therapeutic agent.

Ix. Conclusion

Summary of Current Research Landscape

The current research landscape for Methyl 1,4-dimethoxy-2-naphthoate is primarily centered on its utility in organic synthesis rather than on studies of the compound itself. It is often regarded as a specialized reagent or an intermediate in multi-step synthetic pathways. sigmaaldrich.com The investigation of this compound is intrinsically linked to the synthesis of its parent carboxylic acid, 1,4-dimethoxy-2-naphthoic acid, and other derivatives which serve as precursors to a variety of heterocyclic and polycyclic aromatic systems.

A notable area of research involves the synthesis of 1,4-dimethoxy-2-naphthoxyacetic acid, where related dimethoxynaphthalene structures are crucial. nih.govresearchgate.net For instance, 2-acetyl-1,4-dimethoxynaphthalene has been identified as a valuable intermediate in the creation of naphtha[2,3-c]pyran-5,10-diones, a class of compounds known for their antimicrobial and antiparasitic properties. researchgate.net Similarly, 2-hydroxy-1,4-dimethoxynaphthalene is utilized in the synthesis of Rhinacanthin A, a naphthoquinone with a range of biological activities. researchgate.net These synthetic routes underscore the importance of the 1,4-dimethoxy-2-substituted naphthalene (B1677914) skeleton, for which this compound is a key representative.

Furthermore, the broader family of naphthoquinones, which can be synthesized from precursors like this compound, is a subject of intense scientific interest. Research into novel 2-methyl-1,4-naphthoquinone derivatives has demonstrated their potential as vitamin K analogs with enhanced biological activity. nih.gov These studies highlight the therapeutic potential of molecules derived from the naphthoquinone scaffold.

Perspectives on the Continued Academic Relevance of this compound

The continued academic relevance of this compound is secured by its role as a versatile building block in the construction of complex molecular architectures. Its structural features—a naphthalene core with strategically placed methoxy (B1213986) and methyl ester groups—offer multiple sites for chemical modification, making it an attractive starting point for synthetic chemists.

The academic pursuit of novel synthetic methodologies will likely continue to feature compounds like this compound. Its utility in creating libraries of related compounds for high-throughput screening in drug discovery is a significant factor. The development of more efficient and sustainable synthetic routes to this and related intermediates is also an area of ongoing academic interest. researchgate.net

Moreover, the study of the fundamental chemical properties of this and related molecules, such as the crystallographic analysis of 1,4-dimethoxy-2-naphthoic acid, contributes to the broader understanding of structure-property relationships in organic compounds. nih.gov This fundamental knowledge is essential for the rational design of new molecules with desired functions.

Long-Term Impact on Chemical and Biological Sciences

The long-term impact of this compound on the chemical and biological sciences is indirect but significant. Its primary contribution will be through the enabling of the synthesis of novel compounds with potential therapeutic applications. The naphthoquinone core is a well-established pharmacophore, and the ability to synthesize a wide array of derivatives from accessible intermediates like this compound is crucial for the development of new drugs. mdpi.com

The exploration of furanonaphthoquinones, which can be derived from intermediates related to this compound, has revealed compounds with interesting biological activities. researchgate.net The continued availability of such building blocks will facilitate further research into the medicinal chemistry of this class of compounds, potentially leading to new treatments for a variety of diseases.

In the field of materials science, naphthalene derivatives are of interest for their potential electronic and photophysical properties. While not a primary focus of current research, the functional groups present in this compound could be modified to create novel materials with applications in organic electronics.

In essence, while this compound may not be the final, active molecule, its role as a foundational element in the synthesis of innovative and functional compounds ensures its lasting, albeit understated, importance in the advancement of chemical and biological sciences.

Q & A

Q. What are the established synthetic routes for Methyl 1,4-dimethoxy-2-naphthoate, and how do reaction conditions influence yield?

this compound is synthesized via reduction of its ester group to produce (1,4-dimethoxynaphthalen-2-yl)methanol (compound 2), a key intermediate for preparing oxidatively labile protecting groups like DIMONCl. The reduction typically employs sodium borohydride or lithium aluminum hydride under anhydrous conditions. Reaction parameters such as solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C), and stoichiometric ratios critically affect yield. For example, over-reduction or side reactions may occur if excess reducing agent is used .

Table 1: Key Reaction Steps for Compound 2 Synthesis

StepReagent/ConditionPurpose
12-Bromo-1,4-dimethoxynaphthalene lithiationGenerate reactive intermediate
2Formaldehyde additionIntroduce hydroxymethyl group
3Reduction (NaBH₄/LiAlH₄)Convert ester to alcohol

Q. What strategies are recommended for solubilizing this compound in experimental settings?

Solubility challenges in aqueous or polar solvents can be addressed using co-solvent systems. A validated protocol involves:

  • Preparing a stock solution in DMSO (50–100 mg/mL).
  • Sequentially adding PEG300 (40%) and Tween-80 (5%) to enhance solubility.
  • Diluting with saline or water to achieve the target concentration (e.g., 5 mg/mL). Heating (≤50°C) or sonication may resolve precipitation. This method balances solubility with biocompatibility for in vivo studies .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in protecting group chemistry?

The compound serves as a precursor to DIMONCl, a protecting group for alcohols and amides in polyunsaturated fatty acid synthesis. Key applications include:

  • Protection of hydroxyl groups : DIMONCl reacts with alcohols under mild basic conditions (e.g., K₂CO₃/DMF) to form stable ethers resistant to acidic/basic hydrolysis.
  • Oxidative deprotection : Cleavage via ozonolysis or singlet oxygen ensures minimal disruption to sensitive acyl groups (e.g., DHA derivatives). Optimization requires monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and avoiding prolonged exposure to light or oxygen .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective substitution patterns (e.g., methoxy group positions).
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., demethylated derivatives).
  • X-ray Crystallography : Resolves steric effects in DIMON-protected intermediates. Discrepancies in spectral data (e.g., unexpected coupling constants) may indicate rotameric forms or impurities, necessitating iterative purification .

Q. How can researchers address contradictions in toxicity data for naphthalene derivatives?

Systematic literature reviews should employ structured query strings (e.g., "Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) across databases like PubMed and Embase. Inclusion criteria should prioritize:

  • Exposure routes : Oral, dermal, or inhalation studies.
  • Health outcomes : Hepatic/renal effects, carcinogenicity. Conflicting data (e.g., species-specific toxicity) require meta-analysis to identify confounding variables (e.g., metabolic enzyme differences). Refer to Table B-1 (Inclusion Criteria) for study design standardization .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference in vitro (e.g., microsomal assays) and in vivo toxicity models to validate mechanisms.
  • Environmental Impact : Monitor degradation products via GC-MS in water/sediment samples, as methoxy groups may alter persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.